Aspulvinone O

Description

This compound is a natural product found in Paecilomyces variotii with data available.

Properties

IUPAC Name |

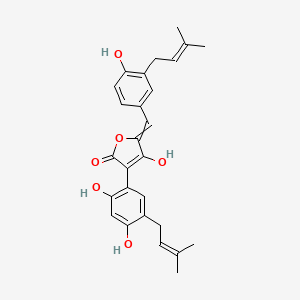

3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWCROWFXOMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Isolation of Aspulvinone O from Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O, a prenylated polyketide secondary metabolite from the fungus Aspergillus terreus, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide outlines the current understanding of the biosynthetic pathway of aspulvinones and visualizes the experimental workflow for its isolation.

Introduction

Aspergillus terreus, a filamentous fungus found in diverse environments, is a prolific producer of a wide array of secondary metabolites with significant biological activities.[1][2][3] Among these are the aspulvinones, a class of yellow pigments characterized by a 4-hydroxy-3-phenyl-5-(phenylmethylene)-2(5H)-furanone core structure. This compound, a member of this family, has been identified as a potent and specific inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells.[4][5] This discovery has positioned this compound as a promising lead compound for the development of novel anti-cancer therapies, particularly for pancreatic ductal adenocarcinoma (PDAC).[4][5]

This guide serves as a comprehensive resource for researchers interested in the isolation and study of this compound, providing detailed methodologies and key data to facilitate further investigation into its therapeutic potential.

Discovery and Biological Activity

This compound was first reported as a natural inhibitor of GOT1, identified through a screening of a natural product library.[4] Subsequent studies have confirmed its ability to suppress the growth of pancreatic ductal adenocarcinoma cells by interfering with glutamine metabolism.[4][5] The inhibition of GOT1 by this compound sensitizes cancer cells to oxidative stress, leading to suppressed cell proliferation.[4]

Experimental Protocols

The isolation of this compound from Aspergillus terreus involves fungal fermentation, extraction of the secondary metabolites, and subsequent chromatographic purification. The following protocols are based on methodologies reported for the isolation of aspulvinones from Aspergillus terreus.[4][6]

Fungal Strain and Fermentation

-

Fungal Strain: Aspergillus terreus (strain information should be specified, e.g., from a culture collection).

-

Culture Medium: Rice solid medium is a commonly used substrate for the production of this compound.[4] A typical rice medium consists of:

-

Rice: 100 g

-

Distilled water: 120 mL

-

-

Fermentation Conditions:

-

The rice medium is autoclaved in Erlenmeyer flasks.

-

Each flask is inoculated with a suspension of A. terreus spores.

-

The flasks are incubated under static conditions at 28°C for a period of 30 days.

-

Extraction of Secondary Metabolites

-

The fermented rice solid culture is extracted repeatedly with an organic solvent such as ethyl acetate (EtOAc) at room temperature.

-

The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography:

-

The crude extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the yellow pigment corresponding to aspulvinones are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

The pooled fractions are further purified on a Sephadex LH-20 column.

-

The column is typically eluted with methanol to separate compounds based on their size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A typical mobile phase is a gradient of methanol and water.

-

The elution of this compound is monitored by a UV detector at a wavelength of approximately 254 nm.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow solid |

| Molecular Formula | C₂₂H₂₀O₅ |

| Molecular Weight | 364.39 g/mol |

| UV λmax (MeOH) | Not explicitly reported for this compound |

Spectroscopic Data of this compound

The structural elucidation of this compound is confirmed by a combination of spectroscopic methods.

Table 1: ¹H NMR Spectroscopic Data of this compound (Typical solvent: CDCl₃ or DMSO-d₆) (Specific chemical shift values for this compound are not publicly available in the reviewed literature and would need to be determined experimentally.)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data of this compound (Typical solvent: CDCl₃ or DMSO-d₆) (Specific chemical shift values for this compound are not publicly available in the reviewed literature and would need to be determined experimentally.)

| Position | δ (ppm) |

| ... | ... |

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data of this compound (Specific m/z value for this compound is not publicly available in the reviewed literature and would need to be determined experimentally.)

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 365.1332 | ... |

| [M+Na]⁺ | 387.1152 | ... |

Biosynthesis of Aspulvinones

The biosynthesis of aspulvinones in Aspergillus terreus is believed to start from the pulvinone core, which is derived from the shikimate pathway.[7] The key step in the formation of various aspulvinone derivatives is the prenylation of the dihydroxypulvinone precursor.[8] A dimethylallyl pyrophosphate:aspulvinone dimethylallyltransferase enzyme has been identified in A. terreus, which catalyzes the transfer of a dimethylallyl group to the aromatic rings of the aspulvinone scaffold.[9] While the general pathway is understood, the specific enzymatic steps leading to the formation of this compound have not been fully elucidated.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed biosynthetic pathway of aspulvinones.

Conclusion

This compound represents a valuable natural product with significant potential for the development of new cancer therapeutics. This technical guide provides a foundational understanding of its discovery, isolation from Aspergillus terreus, and key characteristics. The detailed protocols and compiled data aim to support further research into its mechanism of action, structure-activity relationships, and preclinical development. Future studies focusing on the elucidation of the complete biosynthetic pathway and optimization of its production will be crucial for realizing the full therapeutic potential of this compound.

References

- 1. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 4. GOT1 Inhibition Primes Pancreatic Cancer for Ferroptosis through the Autophagic Release of Labile Iron | bioRxiv [biorxiv.org]

- 5. wjgnet.com [wjgnet.com]

- 6. Aspulvinone E | C17H12O5 | CID 54675753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Table 1 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

Characterization of the Fungal Metabolite Aspulvinone O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O is a fungal metabolite primarily isolated from Aspergillus terreus. This document provides a comprehensive technical overview of its characterization, including its potent biological activities, detailed spectroscopic data, and relevant experimental methodologies. This compound has emerged as a significant natural product due to its selective inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] Furthermore, it has demonstrated notable antiviral activity against SARS-CoV-2 proteases. This guide consolidates available data to serve as a valuable resource for researchers in natural product chemistry, oncology, and virology.

Physicochemical Properties and Spectroscopic Data

This compound, with the chemical name 3-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl) phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl) phenyl] methylene]-2(5H)-furanone, is a member of the aspulvinone class of compounds characterized by a tetronic acid core.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for this compound

| Spectroscopy Type | Data Highlights |

| ¹H NMR | The ¹H NMR spectrum of this compound is available in the supplementary materials of Sun et al., 2019.[3] |

| ¹³C NMR | The ¹³C NMR spectrum of this compound is available in the supplementary materials of Sun et al., 2019.[3] |

| Mass Spectrometry | High-resolution mass spectrometry is utilized to determine the elemental composition and exact mass. |

Biological Activity

This compound exhibits significant biological activities, most notably as an inhibitor of GOT1 and viral proteases.

Anticancer Activity: GOT1 Inhibition

This compound has been identified as a novel and potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] This inhibition disrupts the glutamine metabolism pathway that pancreatic ductal adenocarcinoma (PDAC) cells rely on to support NADPH production and manage oxidative stress.[1][4]

Mechanism of Action: Virtual docking analysis indicates that this compound competitively binds to the active site of GOT1. This binding is stabilized by hydrophobic interactions with Trp141 and the formation of hydrogen bonds with Thr110 and Ser256.[1][3] By inhibiting GOT1, this compound sensitizes PDAC cells to oxidative stress, suppresses their proliferation, and induces apoptosis.[1]

Antiviral Activity: SARS-CoV-2 Protease Inhibition

This compound has demonstrated dual-inhibitory activity against two key proteases of the SARS-CoV-2 virus, the main protease (Mpro) and the papain-like protease (PLpro).[5]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (µM) |

| GOT1 | Potent inhibitor (specific IC₅₀ not provided in the search results)[1][2] |

| SARS-CoV-2 Mpro | 12.41 ± 2.40[5] |

| SARS-CoV-2 PLpro | 21.34 ± 0.94[5] |

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the rice culture of the fungus Aspergillus terreus.[5] A general workflow for its isolation is as follows:

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Aspergillus terreus is cultured on a solid rice medium.

-

Extraction: The fermented rice culture is extracted with an organic solvent such as ethyl acetate to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

GOT1 Inhibitory Activity Assay

The inhibitory effect of this compound on GOT1 can be determined using a purified human recombinant enzyme.

Methodology:

-

A reaction mixture is prepared containing purified human recombinant GOT1, aspartate, α-ketoglutarate, malate dehydrogenase, and NADH in a 96-well plate.[4]

-

Various concentrations of this compound are added to the wells.

-

The absorbance at 340 nm is measured over time to monitor the oxidation of NADH, which is coupled to the GOT1 reaction. The change in absorbance is a measure of enzyme activity.

-

The IC₅₀ value is calculated by plotting the enzyme activity against the concentration of this compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in pancreatic ductal adenocarcinoma cells.

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and promoting apoptosis in PDAC cells.

Conclusion

This compound is a fungal metabolite with significant therapeutic potential, particularly in the context of pancreatic cancer. Its well-characterized structure and defined mechanism of action as a GOT1 inhibitor make it a compelling lead compound for further drug development. The additional discovery of its anti-SARS-CoV-2 activity broadens its potential applications. This technical guide provides a foundational resource for researchers aiming to explore the full therapeutic utility of this compound.

References

- 1. This compound, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Collective synthesis of aspulvinone and its analogues by vinylogous aldol condensation of substituted tetronic acids with aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08133D [pubs.rsc.org]

The Biological Activity of Aspulvinone O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspulvinone O, a naturally occurring compound, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anticancer and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target/Activity | Assay System | Quantitative Value | Reference |

| Anticancer Activity | |||

| Glutamate-Oxaloacetate Transaminase 1 (GOT1) Inhibition | Recombinant human GOT1 enzyme assay | Not explicitly quantified for this compound in the provided search results. However, related aspulvinone H showed an IC50 of 5.91 ± 0.04 µM. | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability | PANC-1 cell line | IC50: 20.54 - 26.80 µM | [2] |

| AsPC-1 cell line | IC50: 20.54 - 26.80 µM | [2] | |

| SW1990 cell line | IC50: 20.54 - 26.80 µM | [2] | |

| Normal Pancreatic Cell Viability | HPDE6-C7 cell line | IC50: > 100 µM | [2] |

| Antiviral Activity | |||

| SARS-CoV-2 Main Protease (Mpro) Inhibition | Enzyme kinetics assay | IC50: 12.41 ± 2.40 μM | |

| SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition | Enzyme kinetics assay | IC50: 21.34 ± 0.94 μM | |

| Other Reported Activities | |||

| α-Glucosidase Inhibition | Not explicitly quantified for this compound. Related aspulvinones V and H showed potent inhibition. | Not Available | [3] |

| Antibacterial, Anti-inflammatory, Antifungal, Anti-DPPH radical | Primarily qualitative descriptions. | Not Available | [3] |

Key Signaling Pathway: Inhibition of Glutamine Metabolism in Pancreatic Cancer

This compound exerts its anticancer effects in pancreatic ductal adenocarcinoma (PDAC) by targeting a critical metabolic pathway. PDAC cells are highly dependent on glutamine metabolism to support their proliferation and maintain redox balance. A key enzyme in a non-canonical glutamine metabolism pathway is Glutamate-Oxaloacetate Transaminase 1 (GOT1). This compound has been identified as a natural inhibitor of GOT1.[2][4]

The inhibition of GOT1 by this compound disrupts the conversion of aspartate to oxaloacetate. This, in turn, reduces the production of malate and subsequently pyruvate and NADPH. The decrease in NADPH levels leads to an increase in reactive oxygen species (ROS), creating oxidative stress and suppressing the growth of PDAC cells.[2][5]

Experimental Protocols

GOT1 Inhibitory Activity Assay

This protocol details the in vitro measurement of GOT1 enzyme inhibition by this compound.[1][2]

-

Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 4 mM L-aspartic acid, 1 mM α-ketoglutarate, 1 unit/mL malate dehydrogenase, and 1 mM NADH.

-

Enzyme Addition: Add 0.1 mg/mL of purified human recombinant GOT1 to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. A control with no inhibitor should be included.

-

Measurement: Measure the absorbance at 340 nm using a 96-well plate reader to monitor the oxidation of NADH. The maximum linear change in absorbance is used to determine enzyme activity.

-

Data Analysis: Analyze the enzyme activity data using software such as SigmaPlot with the Enzyme Kinetics Module to determine the IC50 value of this compound.

Pancreatic Cancer Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines.[2]

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1, SW1990) at a density of 5 x 10³ cells per well in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1–100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Model for Antitumor Efficacy

This protocol describes the evaluation of this compound's antitumor effects in a mouse model.[2][4][6]

-

Cell Preparation: Suspend pancreatic cancer cells (e.g., SW1990) in PBS at a density of 1 x 10⁷ cells/mL.

-

Subcutaneous Injection: Inject 200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., CB17/scid or BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth every 5 days by measuring the length and width of the tumors with calipers. Calculate the tumor volume using the formula: (length x width²)/2.

-

Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) or a vehicle control to the respective groups.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period to assess the antitumor efficacy of this compound.

Experimental and Logical Workflows

In Vitro Anticancer Evaluation Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of this compound's anticancer properties.

Logical Relationship of this compound's Anticancer Action

This diagram illustrates the logical progression from the molecular target of this compound to its ultimate cellular effects in pancreatic cancer.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antiviral activities. Its ability to selectively inhibit GOT1 and disrupt glutamine metabolism in pancreatic cancer cells highlights a potential therapeutic strategy for this challenging disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, including more extensive in vivo studies and exploration of its other reported biological activities. This guide provides a foundational understanding for researchers to build upon in their future investigations of this intriguing natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of a novel human cell line retaining the characteristics of the original pancreatic adenocarcinoma, and evaluation of MEK as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Aspulvinone O: An In-Depth Technical Guide on its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a member of the aspulvinone family of fungal metabolites, which are characterized by a 4-diphenyl-2-(3H)-furanone core structure. While the broader class of aspulvinones has been noted for a variety of biological activities, including antibacterial, anti-inflammatory, and α-glucosidase inhibitory effects, specific data on the direct antioxidant and radical scavenging properties of this compound is limited in publicly available scientific literature.[1] However, related aspulvinone compounds have demonstrated anti-DPPH radical activities.[1]

This technical guide provides a comprehensive overview of the current understanding of this compound's relationship with oxidative stress. It will detail its known indirect effects on cellular redox balance, present data from related aspulvinone compounds to offer context, and provide detailed experimental protocols for standard antioxidant assays.

Core Concepts: Antioxidant Activity and Radical Scavenging

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. These free radicals can cause oxidative stress, a process that can trigger cell damage and is thought to play a role in a variety of diseases. Radical scavenging is the process by which an antioxidant molecule donates an electron to a free radical, thereby neutralizing it and reducing its capacity to cause damage.

Common in vitro assays to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to scavenge a stable colored radical, with the degree of color change being proportional to the antioxidant activity.

Quantitative Data on the Antioxidant Activity of Aspulvinone Analogs

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |

| Aspergillus terreus (source of some aspulvinones) extract | DPPH | Not specified, but showed activity | Not specified | Not specified | [1] |

| Computational Study on Aspulvinone E | Theoretical Radical Scavenging | Favorable thermodynamic and kinetic profiles | Not applicable | Not applicable | [2][3] |

Note: The table above highlights the limited direct experimental data on the radical scavenging activities of specific aspulvinone compounds. The information is provided for contextual purposes and does not represent experimental data for this compound.

Mechanism of Action: Indirect Modulation of Oxidative Stress

While direct radical scavenging activity of this compound has not been extensively documented, a significant body of research points to its role as an indirect modulator of cellular oxidative stress. This compound has been identified as a natural inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[4] This enzyme plays a crucial role in the metabolism of glutamine, a key amino acid for cancer cell proliferation and for maintaining cellular redox balance through the production of NADPH.

In pancreatic ductal adenocarcinoma (PDAC) cells, the inhibition of GOT1 by this compound disrupts glutamine metabolism.[4] This disruption leads to a decrease in the production of NADPH, which is a critical reducing equivalent for the antioxidant enzyme glutathione reductase. Consequently, the cells' ability to combat reactive oxygen species (ROS) is compromised, leading to increased oxidative stress and suppressed cell proliferation.[4]

Therefore, while this compound may not act as a traditional direct antioxidant, it functions as a pro-oxidant in the context of cancer cells that are highly dependent on specific metabolic pathways for redox homeostasis.

Signaling Pathway of this compound's Effect on Oxidative Stress

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and NADPH production, which in turn increases cellular ROS and suppresses cell proliferation.

Experimental Protocols

The following are detailed, generalized methodologies for the DPPH and ABTS radical scavenging assays, which are standard methods for assessing the antioxidant potential of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored non-radical form is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 50 µL) of the different concentrations of the test compound to the wells.

-

Add a corresponding volume of the solvent to a well to serve as a blank.

-

A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and is prepared in the same manner as the test compound.

-

To each well, add a larger volume (e.g., 150 µL) of the DPPH working solution.

-

The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

-

Assay Procedure:

-

In a 96-well microplate, a small volume (e.g., 10 µL) of the test compound at various concentrations is added to the wells.

-

A known antioxidant (e.g., Trolox) is used as a positive control.

-

A large volume (e.g., 190 µL) of the ABTS•+ working solution is added to each well.

-

The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: The absorbance is measured at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Experimental Workflow Diagrams

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

The current body of scientific literature does not provide direct evidence for this compound as a potent direct radical scavenger. However, its well-documented role as a GOT1 inhibitor reveals a significant, albeit indirect, mechanism for modulating cellular oxidative stress, particularly in cancer cells. This pro-oxidant effect in a specific cellular context highlights the compound's potential as a therapeutic agent that targets the metabolic vulnerabilities of cancer.

Future research should aim to:

-

Conduct direct in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on purified this compound to definitively quantify its radical scavenging capabilities.

-

Investigate the structure-activity relationship among different aspulvinone derivatives to understand how substitutions on the core structure influence antioxidant potential.

-

Further explore the downstream effects of GOT1 inhibition by this compound on other cellular antioxidant systems and redox-sensitive signaling pathways.

Such studies will provide a more complete picture of this compound's bioactivity and its potential applications in drug development, particularly in the realm of oncology and diseases linked to metabolic dysregulation.

References

- 1. Aspulvinones Suppress Postprandial Hyperglycemia as Potent α-Glucosidase Inhibitors From Aspergillus terreus ASM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Study: Antioxidant Activity of Aspulvinone E Toward Hydroperoxyl and Hydroxyl Radicals | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Preliminary Anticancer Screening of Aspulvinone O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of Aspulvinone O, a natural compound identified as a novel inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1). The data and protocols summarized herein are derived from foundational research investigating its potential as a therapeutic agent against pancreatic ductal adenocarcinoma (PDAC).

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines and a non-malignant human pancreatic duct epithelial cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cell Type | IC50 (µM) |

| PANC-1 | Pancreatic Cancer | 20.54 |

| AsPC-1 | Pancreatic Cancer | 26.80 |

| SW1990 | Pancreatic Cancer | Not explicitly stated but falls within the 20.54-26.80 µM range |

| HPDE6-C7 | Normal Pancreatic Duct Epithelial | > 100 |

Table 1: In vitro cytotoxicity of this compound on various cell lines after 24 hours of treatment[1].

These results indicate that this compound demonstrates selective antiproliferative effects and cytotoxicity against PDAC cells while having minimal impact on normal pancreatic cells[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary anticancer screening of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. The protocol is as follows:

-

Cell Plating: Cells are seeded at a density of 5 x 10³ cells per well in 96-well plates.

-

Incubation: The plates are incubated for 24 hours to allow for cell adherence.

-

Treatment: The culture medium is replaced with fresh medium containing either DMSO (as a control) or various concentrations of this compound (ranging from 0.1 to 100 µM).

-

Incubation: The cells are incubated with the treatment for 48 hours.

-

MTT Addition: 100 µL of MTT solution (2 mg/mL) is added to each well.

-

Incubation: The plate is incubated for an additional 4 hours at 37°C.

-

Data Analysis: The absorbance is measured to determine cell viability[1].

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony. The protocol is as follows:

-

Cell Seeding: Cells are seeded into 6-well culture plates at a density of 2 x 10² cells per well.

-

Incubation: The plates are incubated for 24 hours.

-

Treatment: Cells are treated with different concentrations of this compound (10, 20, 40 µM).

-

Incubation: The cells are incubated for 48 hours at 37°C in a 5% CO₂ humidified environment.

-

Growth Phase: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 10-12 days.

-

Staining: The resulting colonies are fixed with methanol and stained with Giemsa for 10 minutes.

-

Quantification: Stained clones containing more than 50 cells are counted, and the cloning efficiency is calculated[1].

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This experiment evaluates the in vivo anti-tumor efficacy of this compound. The protocol is as follows:

-

Cell Inoculation: SW1990-luc cells are inoculated subcutaneously into the left flank of each CB-17/scid mouse to develop xenograft models.

-

Treatment Initiation: Seven days after inoculation, the mice are treated by intraperitoneal injection with either a vehicle control or this compound (at doses of 2.5 and 5 mg/kg/d).

-

Treatment Duration: The treatment is administered for 14 days.

-

Tumor Growth Monitoring: The growth of the SW1990 xenografts is monitored to assess the inhibitory effect of this compound[1].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experimental protocols.

References

Aspulvinone O: A Novel Inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1) for Pancreatic Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. One such adaptation observed in pancreatic ductal adenocarcinoma (PDAC) is a dependency on a non-canonical glutamine metabolism pathway to maintain redox balance and support anabolic processes.[1] A key enzyme in this pathway is the cytosolic glutamic-oxaloacetic transaminase 1 (GOT1).[2] GOT1 catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] In PDAC, this activity is crucial for the generation of NADPH, which is essential for counteracting oxidative stress.[1][4] Consequently, GOT1 has emerged as a promising therapeutic target for this aggressive malignancy.[2][5]

This technical guide provides a comprehensive overview of Aspulvinone O, a naturally occurring fungal metabolite identified as a novel and potent inhibitor of GOT1.[5][6] We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on cancer cell biology.

This compound: A Potent and Selective GOT1 Inhibitor

This compound was identified through a screening of a natural compound library for its ability to inhibit GOT1 enzymatic activity.[5][7] It is a fungal metabolite that has been isolated from Aspergillus terreus.[8] Subsequent studies have confirmed its direct binding to GOT1 and its efficacy in suppressing the growth of pancreatic cancer cells both in vitro and in vivo.[5][7]

Quantitative Data Presentation

The inhibitory activity and binding affinity of this compound for GOT1 have been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below for easy comparison.

| Parameter | Value | Target | Assay | Reference |

| IC50 | 15.34 ± 1.21 μM | Human GOT1 | Enzymatic Assay | [5] |

| IC50 | 18.72 ± 1.53 μM | Murine GOT1 | Enzymatic Assay | [5] |

| Kd | 3.32 ± 1.18 μM | Human GOT1 | Microscale Thermophoresis (MST) | [5][6] |

| Cell Line | Cancer Type | IC50 (Cytotoxicity) | Reference |

| PANC-1 | Pancreatic Cancer | 26.8 ± 2.1 μM | [6] |

| AsPC-1 | Pancreatic Cancer | 23.4 ± 1.8 μM | [6] |

| SW1990 | Pancreatic Cancer | 20.54 ± 1.9 μM | [6] |

Signaling Pathways and Experimental Workflows

GOT1-Mediated Metabolic Pathway in Pancreatic Cancer

The following diagram illustrates the crucial role of GOT1 in the non-canonical glutamine metabolism pathway in pancreatic cancer cells. Under the influence of oncogenic KRAS, this pathway becomes essential for maintaining redox homeostasis through the production of NADPH.[7]

Experimental Workflow for Identification and Validation of this compound as a GOT1 Inhibitor

The following diagram outlines the experimental workflow employed to identify, characterize, and validate this compound as a direct inhibitor of GOT1.

Detailed Experimental Protocols

GOT1 Enzymatic Inhibitory Activity Assay

This assay measures the enzymatic activity of GOT1 by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The decrease in NADH is monitored by the change in absorbance at 340 nm.[7]

Materials:

-

Human recombinant GOT1 protein

-

Aspartate (Asp)

-

α-Ketoglutarate (α-KG)

-

Malate dehydrogenase (MDH)

-

NADH

-

This compound (or other test compounds)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 4 mM Asp, 1 mM α-KG, 1 unit/mL MDH, and 1 mM NADH in the assay buffer.

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

To initiate the reaction, add 0.1 mg/mL of human recombinant GOT1 to each well for a final volume of 100 μL.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C using a microplate reader.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a protein and a small molecule in solution. It measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a ligand.[5]

Materials:

-

Purified GOT1 protein

-

Fluorescent labeling kit (e.g., RED-tris-NTA 2nd Generation for His-tagged proteins)

-

This compound

-

MST buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Label the purified GOT1 protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a series of dilutions of this compound in MST buffer.

-

Mix the labeled GOT1 protein (at a constant concentration, e.g., 20 nM) with each dilution of this compound.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10 minutes at room temperature).

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples using the MST instrument.

-

Analyze the change in the normalized fluorescence as a function of the this compound concentration.

-

Fit the data to a binding model to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]

Materials:

-

Pancreatic cancer cell line (e.g., SW1990)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against GOT1 and a loading control (e.g., β-actin)

-

SDS-PAGE and Western blotting reagents and equipment

-

Thermocycler

Procedure:

-

Culture pancreatic cancer cells to ~80% confluency.

-

Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing folded, stable protein) from the precipitated, unfolded protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GOT1 antibody.

-

Quantify the band intensities and plot the amount of soluble GOT1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify the protein targets of small molecules. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[5]

Materials:

-

Pancreatic cancer cell lysate

-

This compound

-

Protease (e.g., thermolysin or pronase)

-

Protease inhibitor

-

SDS-PAGE and Western blotting or silver staining reagents and equipment

Procedure:

-

Prepare a total protein lysate from a pancreatic cancer cell line.

-

Incubate aliquots of the cell lysate with this compound or a vehicle control.

-

Add a protease (e.g., thermolysin at a 1:1000 protease-to-protein ratio) to each sample and incubate for a specific time (e.g., 30 minutes) at room temperature to allow for partial digestion.

-

Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Separate the digested proteins by SDS-PAGE.

-

Visualize the protein bands by silver staining or perform a Western blot with an anti-GOT1 antibody.

-

A protected protein band in the presence of this compound compared to the vehicle control indicates a direct binding interaction.

Conclusion

This compound has been identified and validated as a novel, natural product inhibitor of GOT1. Its ability to directly bind to and inhibit the enzymatic activity of GOT1 leads to the disruption of the non-canonical glutamine metabolism pathway that is critical for the survival of pancreatic cancer cells.[5][7] By inhibiting GOT1, this compound sensitizes cancer cells to oxidative stress, leading to reduced proliferation.[5] The data and experimental protocols presented in this guide provide a solid foundation for further research into this compound and other GOT1 inhibitors as a promising therapeutic strategy for pancreatic ductal adenocarcinoma.[7]

References

- 1. This compound, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 4. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 8. researchgate.net [researchgate.net]

Aspulvinone O: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a member of the aspulvinone family, a class of fungal secondary metabolites characterized by a distinctive 4-hydroxy-3-phenyl-5-(substituted-benzylidene)furan-2(5H)-one core structure. These compounds have garnered significant interest within the scientific community due to their diverse and promising biological activities. This compound, in particular, has been identified as a potent inhibitor of glutaminase (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells, making it a compelling target for novel anti-cancer therapies.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its putative biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Natural Source of this compound

The primary natural source of this compound is the filamentous fungus Aspergillus terreus.[3][4][5][6][7] This species is ubiquitous in the environment and has been isolated from various terrestrial and marine sources. Strains of A. terreus capable of producing this compound have been identified in diverse ecological niches, including mangrove rhizosphere soil and as endophytes in marine organisms.[8] Notably, this compound has been isolated from rice cultures of Aspergillus terreus, indicating its production on solid substrates.[4][6][7]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not yet been fully elucidated; however, studies on related aspulvinone compounds in Aspergillus terreus have provided significant insights into its formation. The biosynthesis is believed to be initiated from precursors derived from the shikimic acid pathway.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for aspulvinones involves the following key steps:

-

Formation of the Pulvinone Core: The biosynthesis is thought to begin with the condensation of two molecules of a p-hydroxyphenylpyruvate derivative, which itself is derived from the aromatic amino acids L-phenylalanine or L-tyrosine. This condensation leads to the formation of the dihydroxypulvinone backbone.

-

Enzymatic Prenylation: A crucial step in the diversification of aspulvinones is the enzymatic transfer of one or more dimethylallyl pyrophosphate (DMAPP) moieties to the aromatic rings of the pulvinone core. A key enzyme, dimethylallyl pyrophosphate:aspulvinone dimethylallyltransferase , has been purified and characterized from Aspergillus terreus.[9][10] This enzyme catalyzes the prenylation of aspulvinone E to form mono- and di-prenylated derivatives.[9][10]

-

Cyclization and Further Modifications: Following prenylation, the molecule can undergo further enzymatic modifications, including cyclization reactions ("chromanation") and hydroxylations, to yield the diverse range of aspulvinone structures, including this compound.

A gene cluster in A. terreus has been identified that is responsible for the production of aspulvinone E, a closely related compound that serves as a precursor for a melanin-like pigment.[11] This cluster contains genes encoding a non-ribosomal peptide synthetase (NRPS)-like enzyme (MelA) and a tyrosinase (TyrP), suggesting their involvement in the formation of the aspulvinone core and its subsequent polymerization.[11] It is highly probable that the biosynthetic machinery for this compound is encoded by a similar gene cluster.

Quantitative Data on this compound Production

Quantitative data regarding the production yields of this compound from Aspergillus terreus are limited in the published literature. Several studies describe the isolation of this compound, but often report "poor isolated yields" without specifying exact titers.[3][4][6] However, research on other aspulvinone derivatives provides some context for potential production levels. For instance, a mutated strain of Aspergillus terreus (ASM-1) yielded 218 mg of aspulvinone H from a 65-liter fermentation.[12] This highlights the potential for significant yield improvement through strain engineering and fermentation optimization.

| Compound | Producing Strain | Fermentation Scale | Yield | Reference |

| This compound | Aspergillus terreus | Rice Culture | Poor isolated yield | [3][4][6] |

| Aspulvinone H | Aspergillus terreus ASM-1 (mutant) | 65 L | 218 mg | [12] |

| Aspulvinone V | Aspergillus terreus ASM-1 (mutant) | 65 L | 25 mg | [12] |

| Aspulvinone W | Aspergillus terreus ASM-1 (mutant) | 65 L | 28 mg | [12] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Aspergillus terreus, and the subsequent extraction, purification, and characterization of this compound, based on protocols described in the literature.

Fungal Fermentation

Aspergillus terreus can be cultivated using both solid-state and submerged fermentation techniques.

1. Solid-State Fermentation (Rice Culture)

-

Materials:

-

Rice

-

Distilled water

-

Erlenmeyer flasks or culture bags

-

Autoclave

-

Spore suspension of Aspergillus terreus

-

-

Protocol:

-

Wash the rice thoroughly with tap water and then with distilled water.

-

Add the rice and an equal volume of distilled water to Erlenmeyer flasks or culture bags.

-

Autoclave the rice medium at 121°C for 20-30 minutes.

-

After cooling to room temperature, inoculate the sterilized rice with a spore suspension of Aspergillus terreus.

-

Incubate the culture at 28°C in the dark for 3-4 weeks.

-

2. Submerged Fermentation

-

Materials:

-

Liquid medium (e.g., Potato Dextrose Broth or a custom medium containing glucose, peptone, yeast extract, and mineral salts)

-

Erlenmeyer flasks

-

Shaker incubator

-

Seed culture of Aspergillus terreus

-

-

Protocol:

-

Prepare the liquid fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile medium with a seed culture of Aspergillus terreus.

-

Incubate the culture at 28°C with shaking at 150-200 rpm for 7-14 days.

-

Extraction and Purification

-

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Methanol

-

Water (HPLC grade)

-

Rotary evaporator

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

-

Protocol:

-

Extraction:

-

For solid cultures, soak the fermented rice in ethyl acetate and agitate for 24 hours. Repeat the extraction process three times.

-

For liquid cultures, partition the fermentation broth against an equal volume of ethyl acetate. Repeat the extraction three times.

-

-

Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing aspulvinones.

-

-

Preparative HPLC:

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purify the enriched fraction by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Evaporate the solvent from the collected HPLC fraction to yield pure this compound.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

-

Conclusion

This compound, a promising anti-cancer agent from Aspergillus terreus, presents a fascinating subject for natural product chemistry and drug development. While its natural source is well-established, a complete understanding of its biosynthesis at the genetic and enzymatic level is still an active area of research. The development of high-yield fermentation and efficient purification protocols is crucial for advancing the preclinical and clinical investigation of this potent fungal metabolite. The information and protocols provided in this technical guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. Solid-State Fermentation vs Submerged Fermentation for the Production of l-Asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collective synthesis of aspulvinone and its analogues by vinylogous aldol condensation of substituted tetronic acids with aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08133D [pubs.rsc.org]

- 4. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collective synthesis of aspulvinone and its analogues by vinylogous aldol condensation of substituted tetronic acids with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of an industrial Aspergillus niger strain for itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Purification and characterization of dimethylallyl pyrophosphate: aspulvinone dimethylallyltransferase from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aspulvinones Suppress Postprandial Hyperglycemia as Potent α-Glucosidase Inhibitors From Aspergillus terreus ASM-1 - PMC [pmc.ncbi.nlm.nih.gov]

Aspulvinone O: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring prenylated pulvinone derivative isolated from the fungus Aspergillus terreus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Notably, it has been identified as a novel inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[3][4][5] Furthermore, this compound has demonstrated modest antiviral properties, including activity against SARS-CoV-2 proteases.[1] This technical guide provides a detailed overview of the existing literature on this compound, focusing on its quantitative biological data, the experimental protocols used to ascertain these activities, and the signaling pathways it modulates.

Quantitative Biological Data

The biological activity of this compound has been quantified across various assays, providing valuable insights into its potency and selectivity. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics reported in the literature.

Table 1: In Vitro Antiproliferative Activity of this compound against Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Citation |

| SW1990 | 20.34 ± 1.15 | MTT Assay (48h) | [6] |

| AsPC-1 | 25.17 ± 1.21 | MTT Assay (48h) | [6] |

| PANC-1 | 28.72 ± 1.33 | MTT Assay (48h) | [6] |

| BxPC-3 | > 50 | MTT Assay (48h) | [6] |

| Capan-2 | > 50 | MTT Assay (48h) | [6] |

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | IC50 (µM) | Inhibition Type | Citation |

| GOT1 | 15.26 ± 0.11 | - | [3] |

| SARS-CoV-2 Mpro | 12.41 ± 2.40 | Competitive | [1] |

| SARS-CoV-2 PLpro | 21.34 ± 0.94 | Competitive | [1] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the literature concerning this compound. These protocols are provided to enable replication and further investigation of its biological activities.

GOT1 Inhibitory Activity Assay

This assay measures the effect of this compound on the enzymatic activity of purified human recombinant GOT1.

-

Reaction Mixture (100 µL total volume):

-

4 mM Aspartate (Asp)

-

1 mM α-Ketoglutarate (α-KG)

-

1 units/mL Malate Dehydrogenase

-

1 mM NADH

-

0.1 mg/mL human recombinant GOT1

-

-

Procedure:

-

Combine all reaction components in a 96-well plate.

-

Add various concentrations of this compound to the wells.

-

Measure the absorbance at 340 nm using a 96-well plate reader to determine the maximum linear change of absorbance, which reflects enzyme activity.

-

Analyze the enzyme activity data using software such as Sigma PlotEnzyme Kinetics Module to determine the in vitro inhibition.[6]

-

Cell Proliferation (MTT) Assay

This assay determines the antiproliferative effects of this compound on cancer cell lines.

-

Cell Lines: SW1990, AsPC-1, PANC-1, BxPC-3, Capan-2

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the IC50 values from the dose-response curves.[6]

-

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between this compound and its target protein, GOT1.

-

Materials:

-

Recombinant GOT1 labeled with a fluorescent dye (e.g., Monolith NTTM Protein Labeling Kit RED).

-

This compound.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 0.5% (v/v) Tween-20.

-

-

Procedure:

-

Label recombinant GOT1 with the fluorescent dye according to the manufacturer's protocol.

-

Use a constant concentration of labeled GOT1 (e.g., 50 nM).

-

Prepare a serial dilution of this compound, with the highest concentration at 200 µM.

-

Mix the labeled GOT1 with each concentration of this compound and incubate at room temperature for 10 minutes.

-

Load the samples into standard-treated capillaries.

-

Measure thermophoresis at 25 °C after a 30-minute incubation on a Monolith NT.115 instrument. The laser power is typically set to 40%.[6]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to GOT1 within intact cells.

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

General Procedure:

-

Treat intact cells with either this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detect the amount of soluble GOT1 at each temperature using Western blotting or other protein detection methods.

-

An increase in the amount of soluble GOT1 at higher temperatures in the presence of this compound indicates target engagement.[6][7]

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method used to confirm the interaction between this compound and GOT1.

-

Principle: A small molecule binding to its target protein can increase the protein's stability and make it more resistant to proteolysis.

-

General Procedure:

-

Incubate cell lysates with either this compound or a vehicle control.

-

Subject the lysates to limited proteolysis with a protease (e.g., pronase).

-

Stop the digestion and analyze the protein fragments by SDS-PAGE and Western blotting for GOT1.

-

A higher amount of full-length GOT1 remaining in the this compound-treated sample compared to the control indicates a direct binding interaction.[6][8]

-

SARS-CoV-2 Protease Inhibition Assays (Mpro and PLpro)

These assays determine the inhibitory effect of this compound on the key viral proteases of SARS-CoV-2.

-

General Procedure:

-

Use a fluorogenic substrate specific for either Mpro or PLpro.

-

In a suitable buffer, combine the respective protease with various concentrations of this compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

Calculate the rate of reaction and determine the IC50 values for this compound against each protease.

-

Enzyme kinetics assays can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive).[1]

-

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action in pancreatic cancer is the inhibition of GOT1, which plays a crucial role in a metabolic pathway essential for PDAC cell proliferation and redox balance.

GOT1-Mediated Glutamine Metabolism in PDAC

Pancreatic cancer cells exhibit a unique dependency on glutamine. They utilize an unconventional metabolic pathway where glutamine is converted to aspartate, which is then used by GOT1 to produce oxaloacetate (OAA) in the cytoplasm. OAA is subsequently converted to malate and then pyruvate, a series of reactions that generates NADPH. This NADPH is critical for maintaining redox homeostasis and supporting anabolic processes necessary for rapid cell proliferation.

By inhibiting GOT1, this compound disrupts this pathway, leading to a decrease in OAA and malate levels and a subsequent reduction in the NADPH/NADP+ ratio.[6] This impairment of redox balance increases cellular reactive oxygen species (ROS), sensitizing the cancer cells to oxidative stress and ultimately suppressing their proliferation.[4][5]

Caption: Mechanism of this compound in PDAC cells.

Experimental Workflow for Target Validation

The identification and validation of GOT1 as the direct target of this compound followed a logical and rigorous experimental workflow, combining computational, in vitro, and cellular assays.

Caption: Experimental workflow for this compound target validation.

Conclusion

This compound is a promising natural product with well-defined inhibitory activity against GOT1, a key enzyme in the metabolic network of pancreatic cancer. Its ability to disrupt glutamine metabolism and induce oxidative stress in cancer cells provides a strong rationale for its further development as a therapeutic agent. The modest anti-SARS-CoV-2 activity also suggests a broader potential for this molecule. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. news-medical.net [news-medical.net]

- 6. This compound, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

The Therapeutic Potential of Aspulvinone O: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Novel GOT1 Inhibitor for Oncological Applications

Aspulvinone O, a naturally occurring prenylated pulvinone, has emerged as a significant molecule of interest in therapeutic research, particularly in the field of oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its potential.

Core Therapeutic Target and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3] GOT1 is a critical enzyme in the metabolic reprogramming of cancer cells, especially in pancreatic ductal adenocarcinoma (PDAC).[1][2][3] PDAC cells exhibit a unique dependency on a non-canonical glutamine metabolism pathway to support NADPH production and maintain redox balance, a pathway in which GOT1 plays a pivotal role.[1][2]

By competitively binding to the active site of GOT1, this compound disrupts this crucial metabolic pathway.[1] This inhibition of GOT1 activity leads to a reduction in glutamine metabolism, sensitizing cancer cells to oxidative stress and ultimately suppressing their proliferation and inducing apoptosis.[1][2] Virtual docking analyses have suggested that this compound forms hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256 within the active site of GOT1.[1][3]

Quantitative Assessment of Bioactivity

The bioactivity of this compound and its analogs has been quantified across various studies, primarily focusing on its anti-cancer and enzyme inhibitory activities.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Target | Assay Type | Cell Line(s) / Enzyme | IC50 Value | Reference |

| This compound | GOT1 | Enzyme Inhibition | Recombinant human GOT1 | Not explicitly stated in abstract | [1][2][3] |

| This compound | Cell Proliferation | Cytotoxicity Assay | PANC-1, AsPC-1, SW1990 (PDAC) | Not explicitly stated in abstract | [1] |

| This compound | SARS-CoV-2 Mpro | Enzyme Inhibition | Mpro | 12.41 ± 2.40 µM | [4] |

| This compound | SARS-CoV-2 PLpro | Enzyme Inhibition | PLpro | 21.34 ± 0.94 µM | [4] |

| Aspulvinone H | GOT1 | Enzyme Inhibition | Recombinant human GOT1 | 5.91 ± 0.04 µM | [5] |

| Asperteretone B | GOT1 | Enzyme Inhibition | Recombinant human GOT1 | 19.16 ± 0.15 µM | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8]

Signaling Pathway of this compound in PDAC

The primary mechanism of this compound involves the disruption of a key metabolic pathway essential for PDAC cell survival. The following diagram illustrates this signaling cascade.

Broader Therapeutic Potential

Beyond its well-documented anti-cancer properties, research indicates that aspulvinone-class compounds possess a wide range of biological activities. These include α-glucosidase inhibition, which suggests a potential role in managing postprandial hyperglycemia, as well as anti-inflammatory, antioxidant, and antiviral activities.[4][9][10][11][12] For instance, this compound has demonstrated modest inhibitory activity against SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound.

GOT1 Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory effect of this compound on GOT1 enzyme activity.

-

Materials: Recombinant human GOT1, this compound, and other necessary reagents for the enzyme reaction.

-

Procedure:

-

The activity of GOT1 is measured by monitoring the change in absorbance at 340 nm in a 96-well plate reader. This reflects the maximum linear change of absorbance as a measure of enzyme activity.

-

Varying concentrations of this compound are incubated with GOT1.

-

Enzyme activity is analyzed using software such as the Sigma PlotEnzyme Kinetics Module to determine the extent of inhibition.[1]

-

Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Lines: Pancreatic (PANC-1, AsPC-1, SW1990), breast (MM231, MM453, HCC1806), and colorectal (HCT116) cancer cell lines, along with nonmalignant cell lines (e.g., HDPE6C7) for comparison.[1]

-

Procedure:

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell viability is determined using standard methods, such as the MTT or SRB assay, which measure metabolic activity or cellular protein content, respectively.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Human pancreatic cancer cells (e.g., SW1990) are subcutaneously injected into the mice to establish tumors.

-

Once tumors reach a palpable size, mice are treated with this compound (or a vehicle control) for a specified period (e.g., 2 weeks).

-

Tumor growth is monitored throughout the treatment period.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis, including metabolite analysis.[1]

-

All animal experiments are conducted following protocols approved by an institutional animal care and use committee.[1]

-

Binding Affinity Assays

To confirm the direct interaction between this compound and GOT1, several biophysical techniques are employed:

-

Microscale Thermophoresis (MST): Measures the motion of molecules in microscopic temperature gradients to quantify binding affinity.[1][2][3]

-

Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring the thermal stability of the target protein upon ligand binding.[1]

-

Drug Affinity Responsive Target Stability (DARTS): Exploits the principle that ligand binding can protect a target protein from proteolysis.[1][2][3]

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic lead, particularly for cancers like PDAC that are dependent on altered glutamine metabolism. Its specific inhibition of GOT1 offers a clear mechanism of action with quantifiable downstream effects on cancer cell proliferation and survival. The existing body of research provides a strong foundation for further preclinical and clinical development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound through medicinal chemistry efforts. Additionally, exploring its efficacy in combination with other chemotherapeutic agents could reveal synergistic effects and provide new avenues for treating aggressive cancers. The broader biological activities of the aspulvinone scaffold also warrant further investigation for potential applications in metabolic and infectious diseases.

References